2-(4-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-18-7-9-20(10-8-18)28-17-21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHKAJITJGSWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylphenol with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride. This intermediate is then reacted with N-(2-aminoethyl)-4-phenylpiperazine in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or piperazine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural analogues and their differentiating features:
Critical Analysis of Structural and Functional Differences
Heterocyclic Moieties
- Piperazine vs.
- Phenylpiperazine vs. Methoxyphenylpiperazine : The phenyl group in the target compound may favor interactions with aromatic residues in receptors, while methoxy groups (as in ) alter electronic properties and binding affinity .
Substituent Effects
- Electron-Withdrawing Groups (Cl, F) : Chloro and fluoro substituents () improve metabolic stability by resisting oxidative degradation but may reduce solubility .
- Sulfonyl Variations : Tosyl groups () vs. phenylpiperazine sulfonyl (target) influence steric bulk and electronic effects, affecting target engagement .
Biological Activity
2-(4-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide is a synthetic compound that belongs to the arylpiperazine class, known for its diverse biological activities, particularly in neuropharmacology. The compound's structure includes a phenoxy group, a piperazine moiety, and an acetamide functional group, which contribute to its potential pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C29H33N5O2
- Molecular Weight : Approximately 477.6 g/mol
The unique combination of functional groups in this compound suggests interactions with various neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation and anxiety disorders.
Neurotransmitter Interaction
Preliminary studies indicate that compounds with piperazine rings often exhibit significant activity at serotonin (5-HT) and dopamine (D2) receptors. This interaction may position This compound as a candidate for treating psychiatric disorders such as depression and anxiety.
Table 1: Potential Biological Targets of the Compound
| Target Receptor | Type | Potential Effect |
|---|---|---|
| 5-HT Receptors | Serotonin | Mood enhancement, anxiolytic |
| D2 Receptors | Dopamine | Antipsychotic effects |
| Enzymes | Various | Modulation of neurotransmitter metabolism |
The sulfonamide group in the compound may enhance its pharmacokinetic properties, potentially improving bioavailability and efficacy. Interaction studies focusing on receptor binding assays are essential to elucidate the mechanism of action. Initial findings suggest that it may modulate neurotransmitter release and receptor sensitivity.
Study 1: Receptor Binding Affinity
A study conducted on similar arylpiperazine derivatives demonstrated significant binding affinity to serotonin receptors, suggesting that This compound may exhibit similar properties. The binding affinity was measured using radiolabeled ligands in competitive binding assays.
Study 2: Behavioral Assessment in Animal Models
In behavioral models assessing anxiety and depression, compounds structurally related to This compound showed promising results in reducing anxiety-like behaviors in rodents. These findings underscore the potential therapeutic applications of the compound in managing mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
